
4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Hydroxylation: The final step involves the hydroxylation of the tetrahydrofuran ring to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the piperazine ring can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperazin-2-one can be compared with other similar compounds, such as:
4-Hydroxytetrahydrofuran-3-yl)piperazine: Lacks the piperazin-2-one moiety.
Tetrahydrofuran-3-yl)piperazin-2-one: Lacks the hydroxyl group.
Piperazin-2-one derivatives: Various derivatives with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
分子式 |
C8H14N2O3 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-2-one |
InChI |
InChI=1S/C8H14N2O3/c11-7-5-13-4-6(7)10-2-1-9-8(12)3-10/h6-7,11H,1-5H2,(H,9,12)/t6-,7-/m1/s1 |
InChI 键 |
SSMULVXSRMHMPT-RNFRBKRXSA-N |
手性 SMILES |
C1CN(CC(=O)N1)[C@@H]2COC[C@H]2O |
规范 SMILES |
C1CN(CC(=O)N1)C2COCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


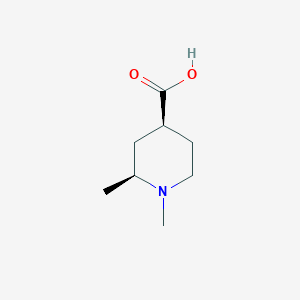
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
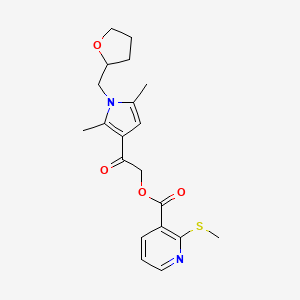
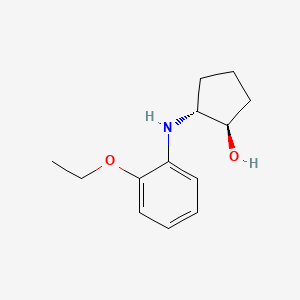
![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)

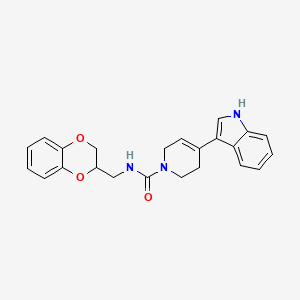
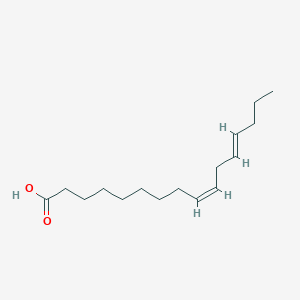
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
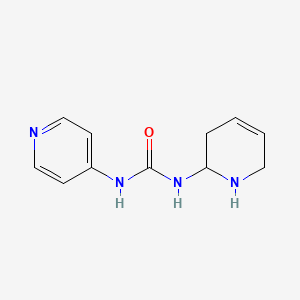
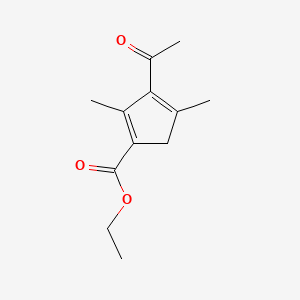
![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
